molecular formula C17H13F3N2O2S B2357028 1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 2380032-88-0

1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2357028
CAS No.: 2380032-88-0
M. Wt: 366.36
InChI Key: XBOYRLYHGFHLCX-UHFFFAOYSA-N
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Description

1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea is a complex organic compound that features a unique combination of furan, thiophene, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling to form the furan-thiophene moiety. This intermediate is then reacted with a trifluoromethylphenyl isocyanate under controlled conditions to yield the final urea derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives.

Scientific Research Applications

1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-phenylurea
  • 1-[[4-(Thiophen-2-yl)furan-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea
  • 1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-[2-(fluoromethyl)phenyl]urea

Uniqueness: 1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea is unique due to the presence of both furan and thiophene rings, as well as the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[[4-(furan-2-yl)thiophen-2-yl]methyl]-3-[2-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S/c18-17(19,20)13-4-1-2-5-14(13)22-16(23)21-9-12-8-11(10-25-12)15-6-3-7-24-15/h1-8,10H,9H2,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOYRLYHGFHLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCC2=CC(=CS2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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